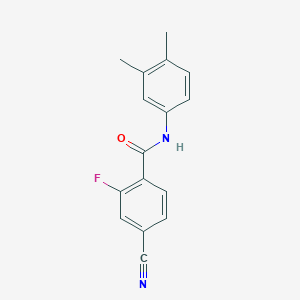![molecular formula C18H13BrN2O2S B505009 N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B505009.png)
N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide is a chemical compound with the molecular formula C18H13BrN2O2S and a molecular weight of 401.27702 g/mol . This compound is known for its unique structure, which includes a brominated aniline group and a thiophene ring, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide typically involves the reaction of 4-bromoaniline with 2-thiophenecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-{2-[(4-chloroanilino)carbonyl]phenyl}-2-thiophenecarboxamide: Similar structure but with a chlorine atom instead of bromine.
N-{2-[(4-fluoroanilino)carbonyl]phenyl}-2-thiophenecarboxamide: Similar structure but with a fluorine atom instead of bromine.
N-{2-[(4-iodoanilino)carbonyl]phenyl}-2-thiophenecarboxamide: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific brominated structure, which may impart distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C18H13BrN2O2S |
|---|---|
Peso molecular |
401.3g/mol |
Nombre IUPAC |
N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H13BrN2O2S/c19-12-7-9-13(10-8-12)20-17(22)14-4-1-2-5-15(14)21-18(23)16-6-3-11-24-16/h1-11H,(H,20,22)(H,21,23) |
Clave InChI |
KGZPZGDVYVPEBI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)NC(=O)C3=CC=CS3 |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)NC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,3-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B504928.png)


![4-[5-(4-fluorophenyl)-3-methyl-7,8-dihydro-6H-isoxazolo[4,5-b]azepin-7-yl]phenyl methyl ether](/img/structure/B504933.png)
![5-(4-fluorophenyl)-3-methyl-7-phenyl-7,8-dihydro-6H-isoxazolo[4,5-b]azepine](/img/structure/B504934.png)
![Dimethyl 12-(4-bromophenyl)-8-oxo-9,12-diazatricyclo[7.2.1.0~2,7~]dodeca-2,4,6,10-tetraene-10,11-dicarboxylate](/img/structure/B504936.png)
![3-ethoxy-N-[(2-fluorophenyl)carbamothioyl]benzamide](/img/structure/B504938.png)






